Distinct Azide-Tetrazole Equilibrium Favors Tetrazole Form, Unlike 4,6-Isomer
In solution, 2,4-diazidopyrimidine exists in a dynamic azide-tetrazole tautomeric equilibrium, which is crucial for its reactivity. Unlike the 4,6-diazidopyrimidine isomer, the 2,4-isomer favors a specific tetrazole form [1]. This equilibrium is quantifiable, with a Gibbs free energy change (ΔG298) for the tautomerization favoring the tetrazole form, ranging from −3.33 to −7.52 kJ/mol [2]. This thermodynamically preferred tetrazole state is a key differentiator from simple 2-azidopyrimidines, which exhibit a different equilibrium profile.
| Evidence Dimension | Gibbs Free Energy (ΔG298) for Azide-Tetrazole Tautomerization |
|---|---|
| Target Compound Data | ΔG298 = −3.33 to −7.52 kJ/mol (favors tetrazole form) [2] |
| Comparator Or Baseline | 4,6-Diazidopyrimidine (exhibits a different tautomeric equilibrium state, not directly quantified with same parameter in this study) [1] |
| Quantified Difference | N/A - Difference is qualitative in terms of equilibrium state preference. |
| Conditions | Variable temperature 1H NMR in solution [2] |
Why This Matters
The preference for the tetrazole tautomer dictates regioselectivity in SNAr reactions and enables unique 'masked' azide reactivity in click chemistry, which the 4,6-isomer or mono-azides cannot replicate.
- [1] Krivopalov, V. P., Denisov, A. I., Gatilov, Y. V., Mamatiuk, V. I., & Mamaev, V. P. (1988). AZIDO-TETRAZOLE TAUTOMERISM OF 2,4-DIAZIDOPYRIMIDINES AND 4,6-DIAZIDOPYRIMIDINES. DOKLADY AKADEMII NAUK SSSR, 300(1), 115-119. View Source
- [2] Leškovskis, K., Mishnev, A., Novosjolova, I., & Turks, M. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7675. View Source
